Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate
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Overview
Description
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is a complex organic compound that features a unique combination of a tetrahydropyran ring and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydropyran ring and the indazole core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyran ring . The indazole core can be synthesized through various methods, including the Fischer indole synthesis or the Japp-Klingemann reaction . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium may be used to facilitate the cyclization and esterification reactions . The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-Pyran-2-one, tetrahydro-4-methyl-
Uniqueness
Methyl 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole-3-carboxylate is unique due to its combination of a tetrahydropyran ring and an indazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)13-10-6-2-3-7-11(10)16(15-13)12-8-4-5-9-19-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChI Key |
RKXOWYRZLFMHBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)C3CCCCO3 |
Origin of Product |
United States |
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